molecular formula C18H13ClN4O2 B2760942 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1251598-43-2

5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2760942
CAS RN: 1251598-43-2
M. Wt: 352.78
InChI Key: NCHMSEJTZZXMDU-UHFFFAOYSA-N
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Description

5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

The synthesis of steroidal pyrazoline and 1,2,4-oxadiazole derivatives, including compounds with structures related to "5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole," has been explored to understand their chemical properties and potential biological activities. These compounds are synthesized through cyclization of cholest-5-en-3β-O-acetyl hydrazide using various reagents, leading to a range of derivatives with potential therapeutic applications (Shamsuzzaman et al., 2012).

Antibacterial Activity

A series of novel oxadiazoles, including "2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles," have been synthesized and tested for their antibacterial activity. Among these, certain derivatives showed significant inhibition against various bacterial strains, highlighting the compound's potential as a basis for developing new antibacterial agents (Rai et al., 2009).

Structural Studies

The structural elucidation of compounds closely related to "5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole" provides insight into their chemical behavior and potential interactions with biological targets. Studies involving X-ray crystallography have been conducted to determine the precise molecular structure of such compounds, aiding in the understanding of their pharmacological properties (Kumarasinghe et al., 2009).

Antimicrobial and Antifungal Activities

Research into pyrazoline-based thiazolidin-4-one derivatives, including those structurally similar to the compound , has shown that these molecules possess notable antimicrobial and antifungal activities. Such studies are crucial for the development of new therapeutic agents capable of combating resistant microbial strains (Patel et al., 2013).

COX-1 Inhibition

The compound "5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole" has been identified as a COX-1-selective inhibitor. Such findings are significant for the development of anti-inflammatory drugs, providing a structural basis for designing selective inhibitors with minimal side effects (Long et al., 2009).

properties

IUPAC Name

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-21-18(25-23-17)15-10-20-22-16(15)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHMSEJTZZXMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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